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Introduction

Foslinanib, also known as CVM-1118, is an orally bioavailable small molecule under
investigation as a potent anti-cancer agent.[1][2] It is a phosphoric ester prodrug that is rapidly
and completely metabolized to its active form, CVM-1125, following oral or intravenous
administration.[3] The primary mechanism of action of Foslinanib's active metabolite involves
the inhibition of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1).[3][4]
This inhibition leads to the destabilization of HIF-1a, suppressing vasculogenic mimicry (VM)
and inducing apoptosis in cancer cells.[3][5] Vasculogenic mimicry is a process by which
aggressive tumor cells form their own blood vessel-like networks, contributing to tumor growth
and metastasis.[2] Foslinanib is currently in Phase Il clinical trials for advanced
neuroendocrine tumors and hepatocellular carcinoma.[2][6] This guide provides a
comprehensive overview of the available pharmacokinetic data and experimental
methodologies for Foslinanib and its active metabolite, CVM-1125.

Pharmacokinetics

The pharmacokinetic profile of Foslinanib (CVM-1118) is characterized by its rapid conversion
to the active metabolite, CVM-1125. Therefore, the majority of pharmacokinetic analyses focus
on CVM-1125.

Preclinical Pharmacokinetics
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Pharmacokinetic studies of Foslinanib have been conducted in mice, Sprague-Dawley rats,
and beagle dogs.[3]

Data Summary: Preclinical Oral Pharmacokinetics of Foslinanib (CVM-1118) and its Active
Metabolite (CVM-1125)

] Compoun Dose Formulati Cmax AUCO-t
Species Tmax (h)
(mgl/kg) on (ng/mL) (ng-h/mL)
Mouse
9%
(CD-1, CVM-1118 30 0.25 21 -
NaHCO3
male)
9%
CVM-1125 30 0.25 349 451
NaHCO3

Data sourced from supplementary materials of Shen et al. (2023).

Note: Quantitative data for rats and dogs are not yet publicly available in detail.

Clinical Pharmacokinetics

Foslinanib has undergone Phase | and Phase lla clinical trials in patients with advanced
cancers, including neuroendocrine tumors.

Data Summary: Human Oral Pharmacokinetics of CVM-1125

. Patient Cmax AUCO0-24
Trial Phase . Dose T1/2 (h)
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Advanced 50-800 mg
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Data from Phase | and lla clinical trial abstracts.[1][7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of
pharmacokinetic studies.

Preclinical Studies

Animal Models
e Mice: Male CD-1 mice were used in the initial pharmacokinetic screening.

» Rats: Sprague-Dawley rats were utilized for further pharmacokinetic and toxicology studies.

[3]
e Dogs: Beagle dogs were included in the preclinical pharmacokinetic evaluation.[3]
Dosing and Formulation

e Mice: A single oral dose of 30 mg/kg of Foslinanib was administered in a 9% sodium
bicarbonate (NaHCO3) solution.

(Details on the specific formulations and dosing for rat and dog studies are not publicly
available at this time.)

Sample Collection and Analysis

» Blood samples were collected at various time points post-administration to determine the
plasma concentrations of Foslinanib and CVM-1125.

» Analytical Method: While not explicitly detailed in the available literature for the preclinical
studies, it is standard practice to use a validated high-performance liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecules in
biological matrices. This typically involves protein precipitation from plasma samples,
followed by chromatographic separation and mass spectrometric detection.

Clinical Studies
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Phase | Dose-Escalation Study

e Objective: To evaluate the safety, tolerability, and pharmacokinetics of Foslinanib and to
establish the recommended Phase Il dose.[1]

» Patient Population: Patients with advanced solid tumors.[1]

o Study Design: Open-label, dose-escalation studies were conducted in the US (CVM-001)
and Taiwan (CVM-002).[1]

e Dosing: Foslinanib capsules were administered orally, with doses ranging from 50 to 800
mg daily, in 28-day cycles.[1]

e Pharmacokinetic Sampling: Blood samples were collected to characterize the
pharmacokinetic profile. Rapid oral absorption was observed with a Tmax of less than 2
hours.[1]

Phase Ila Study (NCT03600233)

o Objective: To investigate the efficacy and further assess the safety and pharmacokinetics of
Foslinanib in patients with advanced neuroendocrine tumors.[6][7]

» Patient Population: Patients with advanced, well-differentiated, low or intermediate-grade
neuroendocrine tumors of pancreatic, gastrointestinal, or lung origin who were refractory to
standard therapy.[6]

» Study Design: A multicenter, single-arm, open-label study.[8]

e Dosing: Patients received oral Foslinanib at 200 to 300 mg twice daily (BID) in 28-day
cycles.[7]

o Pharmacokinetic Analysis: Pharmacokinetic parameters were assessed, revealing rapid
metabolism of CVM-1118 to its active metabolite, CVM-1125.[7]

Visualizations
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Signaling Pathway of Foslinanib's Active Metabolite
(CVM-1125)
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Caption: CVM-1125 inhibits TRAP1, leading to HIF-1a destabilization and apoptosis.

Experimental Workflow for a Preclinical Oral
Pharmacokinetic Study
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Caption: Workflow for preclinical oral pharmacokinetic assessment of Foslinanib.
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Logical Relationship of Pharmacokinetic Parameters to
Oral Bioavailability
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Caption: Relationship of Cmax, Tmax, and AUC in determining oral bioavailability.

Conclusion

Foslinanib demonstrates favorable pharmacokinetic properties as an orally administered
prodrug, with rapid conversion to its active metabolite, CVM-1125. Preclinical and clinical
studies have begun to elucidate its absorption, distribution, metabolism, and excretion profile.
The data gathered to date supports its continued development as a promising anti-cancer
therapeutic, particularly for its novel mechanism of inhibiting vasculogenic mimicry. Further

publication of detailed pharmacokinetic data from preclinical studies in rats and dogs, as well

as comprehensive results from ongoing Phase Il clinical trials, will be crucial for a complete

understanding of Foslinanib's clinical pharmacology and for optimizing its therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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